2-[(2-Bromoethoxy)methyl]oxolane
Description
2-[(2-Bromoethoxy)methyl]oxolane is an organic compound with the molecular formula C7H13BrO2
Properties
IUPAC Name |
2-(2-bromoethoxymethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDVYJZNRPALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoethoxy)methyl]oxolane typically involves the reaction of oxolane with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with 2-bromoethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromoethoxy)methyl]oxolane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethoxy group to other functional groups such as alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives of oxolane.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include oxolane derivatives with hydroxyl or alkyl groups.
Scientific Research Applications
2-[(2-Bromoethoxy)methyl]oxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and mechanisms
Mechanism of Action
The mechanism of action of 2-[(2-Bromoethoxy)methyl]oxolane involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry. The compound can also interact with biological molecules, potentially affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloroethoxy)methyl]oxolane
- 2-[(2-Iodoethoxy)methyl]oxolane
- 2-[(2-Fluoroethoxy)methyl]oxolane
Uniqueness
2-[(2-Bromoethoxy)methyl]oxolane is unique due to the presence of the bromoethoxy group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .
Biological Activity
2-[(2-Bromoethoxy)methyl]oxolane is a chemical compound with the molecular formula C8H15BrO2. It features a bromoethoxy group attached to an oxolane ring, which makes it a significant intermediate in synthetic organic chemistry, particularly in pharmaceutical development. Its unique structure allows it to engage in various chemical reactions, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular processes and signaling pathways. The compound's bromine and ether functionalities enable it to participate in nucleophilic substitution reactions, which can lead to modifications in enzyme activity and gene expression.
Cellular Effects
- Cell Signaling : The compound has been observed to modulate cell signaling pathways, which can affect cell proliferation and apoptosis.
- Gene Expression : It may alter gene expression patterns, impacting cellular metabolism and function.
Research indicates that this compound plays a significant role in biochemical reactions due to its reactive functional groups. These properties allow it to serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals targeting various health conditions.
Dosage Effects
Studies involving animal models have shown that the effects of this compound vary significantly with dosage. Higher doses can lead to increased biological activity but may also result in toxicity, necessitating careful dosage management in experimental settings.
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with enzymes that facilitate its metabolism. Its distribution within biological systems is influenced by specific transporters and binding proteins, which can affect its efficacy and safety profile.
Case Study 1: Synthesis and Application in Drug Development
A study highlighted the use of this compound as an intermediate in synthesizing a novel anti-inflammatory drug. The compound's ability to modulate inflammatory pathways was critical in developing therapeutics aimed at treating chronic inflammatory diseases.
Case Study 2: Toxicological Assessment
In another study focused on safety assessment, researchers evaluated the toxicological profile of this compound. The findings indicated that while the compound exhibits biological activity, it also poses risks such as skin irritation and potential respiratory discomfort upon exposure.
Data Table: Summary of Biological Activity
| Property | Details |
|---|---|
| Molecular Formula | C8H15BrO2 |
| Mechanism of Action | Interacts with biomolecules; influences cell signaling and gene expression |
| Cellular Effects | Modulates proliferation; alters apoptosis |
| Dosage Effects | Varies significantly; higher doses increase activity but may cause toxicity |
| Metabolic Pathways | Involves interactions with metabolic enzymes |
| Safety Profile | Irritant; requires careful handling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
